molecular formula C3Cl2F4 B1610421 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene CAS No. 2804-55-9

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene

Cat. No.: B1610421
CAS No.: 2804-55-9
M. Wt: 182.93 g/mol
InChI Key: QGYLHZMNVGBXDQ-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene is a halogenated alkene with the molecular formula C₃Cl₂F₄. It is known for its unique chemical properties and applications in various fields, including industrial and environmental chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene can be synthesized through multiple steps involving halogenation and fluorination reactions. One common method involves the fluorination of 1,1,1,2-tetrafluoropropane followed by dehydrochlorination to yield the desired product .

Industrial Production Methods

The industrial production of this compound typically involves large-scale fluorination processes using fluorinating agents such as hydrogen fluoride. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated alkenes and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene is unique due to its specific halogenation pattern, which imparts distinct reactivity and stability. This makes it valuable in applications requiring precise chemical behavior and environmental stability .

Properties

IUPAC Name

1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F4/c4-2(5)1(6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYLHZMNVGBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450827
Record name 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2804-55-9
Record name 1,1-Dichloro-2,3,3,3-tetrafluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2804-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The process for producing tetrafluoropropenes of the present invention comprises contacting a raw material composition comprising 1-chloro-2,3,3,3-tetrafluoropropane (HCFC-244eb) and dichloropentafluoropropane including 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) and at least one of its isomers, with an alkali aqueous solution in the presence of a phase-transfer catalyst, to produce 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) from the 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca), and to produce 2,3,3,3-tetrafluoropropene 1234yf) from the 1-chloro-2,3,3,3-tetrafluoropropane (HCFC-244eb).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

As a mixture of dichloropentafluoropropane (HCFC-225) isomers, ASAHIKLIN AK-225 (tradename, manufactured by Asahi Glass Company, Limited, mixture of HCFC-225 isomers comprising HCFC-225ca (1,1-dichloro-2,2,3,3,3-pentafluoropropane, CHCl2CF2CF3: 48 mol %) and HCFC-225cb (1,3-dichloro-1,2,2,3,3-pentafluoropropane (CHClFCF2CClF2: 52 mol %)) was used as the reaction raw material, and 1,1-dichloro-2,3,3,3-tetrafluoropropene (CF3CF═CCl2, CFO-1214ya) was produced by the following process.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene
Reactant of Route 2
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene

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